Atorvastatin Allyl Ester

Übersicht

Beschreibung

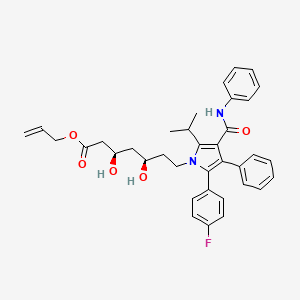

Atorvastatin Allyl Ester is a derivative of atorvastatin . Atorvastatin is a member of the drug class known as statins, which are used for lowering cholesterol . It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR), the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway .

Synthesis Analysis

Atorvastatin synthesis involves procedures such as Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin . The defluoro-hydroxy precursor was produced via Paal-Knorr pyrrole synthesis and was followed by coordination of the phenol to a ruthenium complex .Molecular Structure Analysis

Atorvastatin Lactam Allyl Ester contains a total of 87 bonds. There are 48 non-H bonds, 23 multiple bonds, 15 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

Atorvastatin was synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The key transformations of the present synthesis are a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition and a subsequent regioselective Baeyer–Villiger oxidation for the stereocontrolled construction of the syn-3,5-dihydroxy carboxylic acid substructure .Physical And Chemical Properties Analysis

Atorvastatin is evaluated using various analytical methods, with HPLC being the most used, followed by HPLC coupled to MS, and spectrophotometry in UV .Wissenschaftliche Forschungsanwendungen

Lipid Metabolism Regulation in Hyperlipidemia

Ate has been studied for its ability to regulate lipid metabolism in hyperlipidemic conditions. In a study involving hyperlipidemic rats, Ate was shown to significantly improve metabolic disorders and reduce serum levels of ALT and AST, indicating improved liver function . The study also demonstrated that Ate could reduce lipid deposits in the liver without causing muscle toxicity .

Molecular Imaging in Cardiovascular Research

The development of [18F]Atorvastatin, a radiolabeled version of Ate, has been proposed as a molecular imaging tool for assessing statin-related mechanisms of action . This compound could potentially help understand the reasons behind the varied responses to statin treatment among patients and identify statin-resistant individuals .

Hepatoselective Drug Delivery

Research has been conducted on the synthesis of Ate derivatives with enhanced water solubility and stability, targeting the liver-specific asialoglycoprotein receptor (ASGPR) . This approach aims to reduce side effects by ensuring that the drug is delivered primarily to the liver .

PPAR-Signaling Pathway Modulation

Ate has been shown to affect liver lipid metabolism and cholesterol metabolism via the PPAR-signaling pathway . This pathway is crucial for the regulation of genes involved in lipid metabolism, and modulation by Ate could have therapeutic implications for metabolic diseases .

Gene Expression Regulation

Studies have indicated that Ate can regulate the expression of the HMGCR gene, which encodes the enzyme HMG-CoA reductase involved in cholesterol synthesis . By influencing gene expression, Ate may offer a means to control cholesterol levels in patients with hypercholesterolemia .

Understanding Statin Mechanisms of Action

The use of [18F]Atorvastatin in research provides insights into the mechanisms of action of statins. Autoradiography experiments have shown significant accumulation of [18F]Atorvastatin in atherosclerotic tissues, suggesting its potential in understanding how statins interact with plaque formations .

Evaluation of Off-Target Effects

The biodistribution of [18F]Atorvastatin can be studied to gain a better understanding of the off-target effects of statins. This knowledge can contribute to the development of more targeted therapies with fewer side effects .

Pathological Studies in Atherosclerosis

[18F]Atorvastatin has been used in autoradiography studies on rat aorta stimulated to develop atherosclerotic plaques. The results revealed that [18F]Atorvastatin accumulates significantly in atherosclerotic tissue, which could be useful for pathological studies and the development of treatments for atherosclerosis .

Wirkmechanismus

Target of Action

Atorvastatin Allyl Ester, a structural trim of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

Atorvastatin Allyl Ester acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the endogenous production of cholesterol is reduced .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin Allyl Ester affects the mevalonate pathway , which is involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . Additionally, it has been suggested that Atorvastatin Allyl Ester may regulate lipid metabolism via the PPAR-signaling pathway .

Pharmacokinetics

Atorvastatin is subject to metabolism by CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein . These factors, along with others, influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of Atorvastatin Allyl Ester’s action is the reduction of abnormal cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% .

Action Environment

The action of Atorvastatin Allyl Ester can be influenced by various environmental factors. For instance, a high-fat diet can exacerbate hyperlipidemia, against which Atorvastatin Allyl Ester can have a lipid-lowering effect . Furthermore, genetic polymorphisms can influence the drug’s efficacy and the patient’s response .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

prop-2-enyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJZSDSELLJXGC-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742612 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atorvastatin Allyl Ester | |

CAS RN |

915092-85-2 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methylbenz[a]anthracene-d14](/img/no-structure.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)